methyl 4-[(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methyl]benzoate
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Overview
Description
METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the final coupling with the benzoate ester. Key reactions include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Benzoate Ester: The final step involves the coupling of the pyrazole derivative with methyl 4-bromobenzoate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds with the target. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(DIFLUOROMETHYL)BENZOATE: This compound shares the difluoromethyl and benzoate ester groups but lacks the pyrazole and piperazine moieties.
METHYL 4-(TRIFLUOROMETHYL)BENZOATE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
METHYL 4-(METHYL)BENZOATE: Lacks the fluorine atoms, making it less reactive and less likely to form strong hydrogen bonds.
Uniqueness
METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its binding affinity and selectivity, while the pyrazole and piperazine moieties provide additional sites for interaction with biological targets .
Properties
Molecular Formula |
C18H22F2N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 4-[[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C18H22F2N4O4S/c1-13-16(12-24(21-13)18(19)20)29(26,27)23-9-7-22(8-10-23)11-14-3-5-15(6-4-14)17(25)28-2/h3-6,12,18H,7-11H2,1-2H3 |
InChI Key |
VFAKFEGPRDYLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C(F)F |
Origin of Product |
United States |
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